Cas no 93368-76-4 (2-(azidomethyl)-1,3,5-trimethylbenzene)

2-(azidomethyl)-1,3,5-trimethylbenzene 化学的及び物理的性質
名前と識別子
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- 1,3,5-TRIMETHYLBENZYL AZIDE
- 2-(azidomethyl)-1,3,5-trimethylbenzene
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- MDL: MFCD12545985
- インチ: InChI=1S/C10H13N3/c1-7-4-8(2)10(6-12-13-11)9(3)5-7/h4-5H,6H2,1-3H3
- InChIKey: QZRDSVMEBMBTKU-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(CN=[N+]=[N-])C(=C1)C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
2-(azidomethyl)-1,3,5-trimethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-274664-5.0g |
2-(azidomethyl)-1,3,5-trimethylbenzene |
93368-76-4 | 95.0% | 5.0g |
$783.0 | 2025-03-20 | |
Life Chemicals | F2157-0522-1g |
2-(azidomethyl)-1,3,5-trimethylbenzene |
93368-76-4 | 95%+ | 1g |
$239.0 | 2023-09-06 | |
Life Chemicals | F2157-0522-5g |
2-(azidomethyl)-1,3,5-trimethylbenzene |
93368-76-4 | 95%+ | 5g |
$717.0 | 2023-09-06 | |
Enamine | EN300-274664-2.5g |
2-(azidomethyl)-1,3,5-trimethylbenzene |
93368-76-4 | 95.0% | 2.5g |
$529.0 | 2025-03-20 | |
abcr | AB261128-10 g |
1,3,5,-Trimethylbenzylazide, 97%; . |
93368-76-4 | 97% | 10 g |
€471.90 | 2023-07-20 | |
Life Chemicals | F2157-0522-0.25g |
2-(azidomethyl)-1,3,5-trimethylbenzene |
93368-76-4 | 95%+ | 0.25g |
$215.0 | 2023-09-06 | |
Enamine | EN300-274664-0.5g |
2-(azidomethyl)-1,3,5-trimethylbenzene |
93368-76-4 | 95.0% | 0.5g |
$260.0 | 2025-03-20 | |
Enamine | EN300-274664-10g |
2-(azidomethyl)-1,3,5-trimethylbenzene |
93368-76-4 | 10g |
$1163.0 | 2023-09-10 | ||
Enamine | EN300-274664-10.0g |
2-(azidomethyl)-1,3,5-trimethylbenzene |
93368-76-4 | 95.0% | 10.0g |
$1163.0 | 2025-03-20 | |
abcr | AB261128-10g |
1,3,5,-Trimethylbenzylazide, 97%; . |
93368-76-4 | 97% | 10g |
€471.90 | 2025-02-18 |
2-(azidomethyl)-1,3,5-trimethylbenzene 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
2-(azidomethyl)-1,3,5-trimethylbenzeneに関する追加情報
Recent Advances in the Application of 2-(Azidomethyl)-1,3,5-trimethylbenzene (CAS: 93368-76-4) in Chemical Biology and Pharmaceutical Research
The compound 2-(azidomethyl)-1,3,5-trimethylbenzene (CAS: 93368-76-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in click chemistry, drug discovery, and biomolecular labeling. This research briefing provides an overview of the latest developments involving this compound, focusing on its synthesis, reactivity, and potential therapeutic applications.
Recent studies have highlighted the role of 2-(azidomethyl)-1,3,5-trimethylbenzene as a key intermediate in the synthesis of bioactive molecules. Its azide functional group enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This property has been leveraged in the development of novel drug conjugates and probes for studying biological systems. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating targeted anticancer agents by conjugating it with alkyne-functionalized chemotherapeutic drugs.
In addition to its applications in drug discovery, 2-(azidomethyl)-1,3,5-trimethylbenzene has shown promise in materials science. Researchers have utilized its aromatic structure and reactive azide group to create functionalized polymers with potential applications in drug delivery systems. A recent publication in ACS Applied Materials & Interfaces described its incorporation into smart hydrogels that respond to specific biological stimuli, opening new avenues for controlled drug release.
The safety profile and pharmacokinetic properties of derivatives containing the 2-(azidomethyl)-1,3,5-trimethylbenzene moiety have also been investigated. Preliminary in vitro and in vivo studies suggest that these compounds exhibit favorable metabolic stability and low toxicity, making them attractive candidates for further pharmaceutical development. However, researchers caution that the reactivity of the azide group requires careful consideration in biological applications to avoid potential off-target effects.
Looking forward, the unique chemical properties of 2-(azidomethyl)-1,3,5-trimethylbenzene position it as a valuable tool in chemical biology and drug discovery. Ongoing research is exploring its potential in proteomics, where it may serve as a versatile labeling reagent for mass spectrometry-based studies. As synthetic methodologies continue to advance, we anticipate seeing broader applications of this compound in both academic research and industrial pharmaceutical development.
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